4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Overview
Description
4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of benzo[d]thiazoles.
Preparation Methods
The synthesis of 4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate typically involves the coupling of substituted 2-amino benzothiazoles with various reagents. One common method involves the reaction of 2-amino-4-fluorobenzothiazole with 2-methoxyethylamine under controlled conditions to form the intermediate 4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine. This intermediate is then treated with 4-methylbenzenesulfonyl chloride to yield the final product .
Chemical Reactions Analysis
4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation .
Comparison with Similar Compounds
Similar compounds to 4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate include other benzo[d]thiazole derivatives such as:
- 2-amino-4-fluorobenzothiazole
- 2-methoxyethylbenzothiazole
- 4-methylbenzenesulfonyl chloride
These compounds share similar structural features and biological activities but differ in their specific substituents and functional groups, which can affect their overall properties and applications .
Properties
IUPAC Name |
4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2OS.C7H8O3S/c1-14-6-5-13-9-7(11)3-2-4-8(9)15-10(13)12;1-6-2-4-7(5-3-6)11(8,9)10/h2-4,12H,5-6H2,1H3;2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFREUKMTOMLRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COCCN1C2=C(C=CC=C2SC1=N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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